molecular formula C24H17F3N4O4S B2536923 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1226454-34-7

2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2536923
CAS No.: 1226454-34-7
M. Wt: 514.48
InChI Key: FJHBUJJDLZWLEY-UHFFFAOYSA-N
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Description

2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthesized compound that falls within the broader category of imidazole derivatives. This specific compound boasts unique chemical properties, making it a subject of interest in various research fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide involves several key steps. Typically, the process begins with the preparation of intermediate imidazole derivatives. This involves the condensation of a substituted benzaldehyde with an appropriate amine, followed by cyclization under acidic conditions.

Subsequent steps include the introduction of the nitro and trifluoromethoxy groups onto the aromatic rings via nitration and nucleophilic aromatic substitution reactions, respectively. The final product is then achieved by thioetherification and acetamide formation under controlled conditions, involving the use of reagents such as thiols and acyl chlorides.

Industrial Production Methods

While laboratory-scale synthesis focuses on precise reaction conditions, industrial production necessitates optimization for large-scale efficiency. High-yielding catalytic processes, continuous flow reactors, and cost-effective raw materials are typically employed to ensure scalability and economic viability.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, most notably:

  • Oxidation: : Introducing oxygen or removing hydrogen, often in the presence of oxidizing agents like potassium permanganate.

  • Reduction: : Gaining hydrogen or losing oxygen, facilitated by reagents such as lithium aluminum hydride.

  • Substitution: : Exchange of substituents on the aromatic ring, enabled by electrophiles or nucleophiles under specific conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or hydrogen peroxide in acidic or basic media.

  • Reduction: : Lithium aluminum hydride or sodium borohydride in inert solvents like tetrahydrofuran.

  • Substitution: : Halogenating agents or nitrating agents in suitable solvents under controlled temperature and pressure.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further studied for enhanced properties or new applications.

Scientific Research Applications

Chemistry

In chemistry, the compound is explored for its potential to act as a ligand in coordination chemistry, forming complexes with transition metals and exhibiting interesting catalytic properties.

Biology

Biologically, it is studied for its potential interactions with biomolecules, such as enzymes and receptors. Its structure allows for investigations into binding affinities and inhibitory activities.

Medicine

In the medical field, the compound is being researched for its potential therapeutic applications. Its unique structure suggests it could play a role in targeting specific pathways or enzymes, making it a candidate for drug development.

Industry

Industrial applications include its use as an intermediate in the synthesis of more complex molecules, and potentially as a component in advanced materials due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide exerts its effects largely depends on its interaction with molecular targets. For instance, in medicinal chemistry, it might inhibit specific enzymes or receptors by binding to their active sites, thereby affecting the biochemical pathways involved. In materials science, its interaction with other compounds or surfaces can alter physical properties, such as conductivity or mechanical strength.

Comparison with Similar Compounds

Similar compounds include other imidazole derivatives with varied substituents. For example:

  • 2-phenylimidazole: : Lacks the nitro and trifluoromethoxy groups, resulting in different reactivity and applications.

  • 2-(4-nitrophenyl)imidazole:

  • 1-(3-nitrophenyl)-1H-imidazole-2-thiol: : Shares the nitro group but differs in the placement of the thiol group.

The uniqueness of 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide lies in the combination of its substituents, which endows it with distinct chemical properties and a broader range of applications.

Properties

IUPAC Name

2-[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N4O4S/c25-24(26,27)35-20-11-9-18(10-12-20)30-21(16-5-4-8-19(13-16)31(33)34)14-28-23(30)36-15-22(32)29-17-6-2-1-3-7-17/h1-14H,15H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHBUJJDLZWLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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